molecular formula C8H11FN2O B8488985 3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone

3-(Aminomethyl)-5-fluoro-4,6-dimethyl-2(1H)-pyridinone

Cat. No. B8488985
M. Wt: 170.18 g/mol
InChI Key: GSGIFDHBMRRMRY-UHFFFAOYSA-N
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Patent
US09090562B2

Procedure details

A solution of 0.05M 5-fluoro-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (731 mg, 4.4 mmol) in 1.75M NH3/MeOH (87 ml) was passed through the H-Cube at 80° C. and 50 bar at a flow rate of 1 ml/min. The resulting solution was concentrated in-vacuo. The resulting solid was split into 2 batches and 350 mg of the crude product was purified by column chromatography (25 g SNAP cartridge, Isolera, 0-25% MeOH (containing 10% NH4OH):CH2Cl2) to give the title compound (307 mg, 20%) as an off white solid and a 1:1 mixture of product: starting material. LC-MS (ELS) 100%, 0.23 min (3.5 minute LC-MS method), m/z=170.9, 1H NMR (500 MHz, Chloroform-d) δ ppm 3.79 (s, 2H) 2.31 (d, J=2.84 Hz, 3H) 2.25 (d, J=2.05 Hz, 3H).
Quantity
731 mg
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([CH3:12])=[C:4]([C:10]#[N:11])[C:5](=[O:9])[NH:6][C:7]=1[CH3:8]>N.CO>[NH2:11][CH2:10][C:4]1[C:5](=[O:9])[NH:6][C:7]([CH3:8])=[C:2]([F:1])[C:3]=1[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
731 mg
Type
reactant
Smiles
FC=1C(=C(C(NC1C)=O)C#N)C
Step Two
Name
Quantity
87 mL
Type
solvent
Smiles
N.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was passed through the H-Cube at 80° C.
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid was split into 2 batches and 350 mg of the crude product
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (25 g SNAP cartridge, Isolera, 0-25% MeOH (containing 10% NH4OH):CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
NCC=1C(NC(=C(C1C)F)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 307 mg
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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